molecular formula C34H41FN2O5 B14112172 (R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-(4-(benzyloxy)-3,3-diMethylbut-1-yn-1-yl)-2-fluorophenyl)carbaMate

(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-(4-(benzyloxy)-3,3-diMethylbut-1-yn-1-yl)-2-fluorophenyl)carbaMate

Cat. No.: B14112172
M. Wt: 576.7 g/mol
InChI Key: SQLBXRYWXNFXPJ-MUUNZHRXSA-N
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Description

®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, benzyloxy substituents, and a fluorophenyl carbamate structure, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary, but typically involve the use of protecting groups such as tert-butyl and benzyloxy, and reagents like fluorophenyl isocyanate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its ability to interact with specific molecular targets could make it useful in drug discovery and development .

Industry

In industry, ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate could be used in the production of specialty chemicals or materials with specific properties .

Mechanism of Action

The mechanism of action of ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and fluorophenyl derivatives, such as:

Uniqueness

What sets ®-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)amino)-5-(4-(benzyloxy)-3,3-dimethylbut-1-yn-1-yl)-2-fluorophenyl)carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides opportunities for the development of new compounds with potentially valuable properties .

Properties

Molecular Formula

C34H41FN2O5

Molecular Weight

576.7 g/mol

IUPAC Name

tert-butyl N-[5-(3,3-dimethyl-4-phenylmethoxybut-1-ynyl)-2-fluoro-4-[[(2R)-2-hydroxy-3-phenylmethoxypropyl]amino]phenyl]carbamate

InChI

InChI=1S/C34H41FN2O5/c1-33(2,3)42-32(39)37-31-18-27(16-17-34(4,5)24-41-22-26-14-10-7-11-15-26)30(19-29(31)35)36-20-28(38)23-40-21-25-12-8-6-9-13-25/h6-15,18-19,28,36,38H,20-24H2,1-5H3,(H,37,39)/t28-/m1/s1

InChI Key

SQLBXRYWXNFXPJ-MUUNZHRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NC[C@H](COCC3=CC=CC=C3)O)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C#CC(C)(C)COCC2=CC=CC=C2)NCC(COCC3=CC=CC=C3)O)F

Origin of Product

United States

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